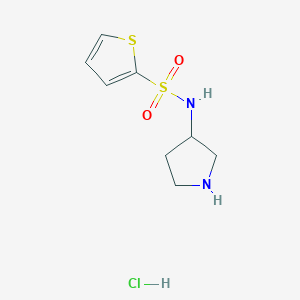
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, also known as PTTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTTS is a sulfonamide derivative that contains a thiophene ring and a pyrrolidine ring, making it a unique chemical structure. In
Aplicaciones Científicas De Investigación
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has shown promising results as an inhibitor of carbonic anhydrase IX, which is a biomarker for hypoxic tumors. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has also been studied as a potential anticancer agent, as it can induce apoptosis in cancer cells. In materials science, N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and field-effect transistors. In organic electronics, N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been utilized as a hole transport material in organic light-emitting diodes.
Mecanismo De Acción
The mechanism of action of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX and the induction of apoptosis in cancer cells. Carbonic anhydrase IX is overexpressed in hypoxic tumors, and its inhibition can lead to a decrease in tumor growth and metastasis. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death.
Efectos Bioquímicos Y Fisiológicos
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has been shown to have various biochemical and physiological effects, including inhibition of carbonic anhydrase IX, induction of apoptosis in cancer cells, and modulation of ion channels. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride in lab experiments is its unique chemical structure, which allows for the synthesis of novel materials and compounds. N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is also relatively easy to synthesize and purify, making it a convenient compound for research purposes. However, one limitation of using N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride is its low solubility in water, which may affect its bioavailability and limit its potential applications in certain fields.
Direcciones Futuras
There are several future directions for the research on N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, including the development of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride-based materials for organic electronics, the optimization of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride as an anticancer agent, and the exploration of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride as a potential therapeutic agent for other diseases. Additionally, the mechanism of action of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride needs to be further elucidated to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride involves the reaction of 2-bromo-thiophene with pyrrolidine and sodium sulfonamide in the presence of a palladium catalyst. This reaction results in the formation of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride, which is then purified through recrystallization. The yield of N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and catalyst concentration.
Propiedades
IUPAC Name |
N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2.ClH/c11-14(12,8-2-1-5-13-8)10-7-3-4-9-6-7;/h1-2,5,7,9-10H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIJCMPPRDQAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NS(=O)(=O)C2=CC=CS2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)
![5-methyl-N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)isoxazole-3-carboxamide](/img/structure/B2606768.png)



![4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2606774.png)

![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2606778.png)




![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B2606789.png)